molecular formula C11H15ClO3 B14158920 1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- CAS No. 3840-34-4

1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl-

Cat. No.: B14158920
CAS No.: 3840-34-4
M. Wt: 230.69 g/mol
InChI Key: XWUXMWZJWUMOOO-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chlorophenoxy group attached to a propanediol backbone. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- typically involves the reaction of 1,3-propanediol with p-chlorophenol in the presence of a chloromethylating agent. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the chloromethyl ether intermediate, which then reacts with the propanediol to form the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of catalysts and controlled temperature conditions are crucial to achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The propanediol backbone provides stability and solubility, enhancing the compound’s effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-[(p-chlorophenoxy)methyl]-1,3-propanediol
  • 2,2-Bis[(p-chlorophenoxy)methyl]-1,3-propanediol

Uniqueness

1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- is unique due to its specific substitution pattern and the presence of both chlorophenoxy and methyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .

Properties

CAS No.

3840-34-4

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-2-methylpropane-1,3-diol

InChI

InChI=1S/C11H15ClO3/c1-11(6-13,7-14)8-15-10-4-2-9(12)3-5-10/h2-5,13-14H,6-8H2,1H3

InChI Key

XWUXMWZJWUMOOO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)COC1=CC=C(C=C1)Cl

Origin of Product

United States

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